molecular formula C15H26N2O3 B2959220 N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1329247-72-4

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2959220
CAS No.: 1329247-72-4
M. Wt: 282.384
InChI Key: MMTRBVXJGRLCLZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1,5-dioxa-9-azaspiro[55]undecane-9-carboxamide is a synthetic compound with a unique spirocyclic structure This compound is characterized by its spiro[55]undecane core, which includes both oxygen and nitrogen heteroatoms The presence of a cyclohexyl group and a carboxamide functional group further adds to its chemical complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the cyclohexyl group and the carboxamide functional group through subsequent substitution and amidation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituents introduced.

Scientific Research Applications

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. Its unique structure may interact with biological targets in novel ways, making it a candidate for drug development.

    Materials Science: The spirocyclic structure of the compound lends itself to applications in the design of new materials with specific properties, such as enhanced stability or unique electronic characteristics.

    Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, depending on the context of its application. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. The pathways involved in its mechanism of action can vary, but they often include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-dioxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the cyclohexyl and carboxamide groups.

    1,3-dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic structures with different heteroatoms and functional groups.

    1,3-oxathiane derivatives: These compounds also feature spirocyclic structures but with sulfur-containing heterocycles.

Uniqueness

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to its combination of a spirocyclic core with both oxygen and nitrogen heteroatoms, a cyclohexyl group, and a carboxamide functional group. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c18-14(16-13-5-2-1-3-6-13)17-9-7-15(8-10-17)19-11-4-12-20-15/h13H,1-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTRBVXJGRLCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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